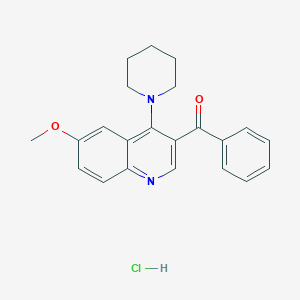

3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride

Description

3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride is a complex organic compound that features a quinoline core substituted with benzoyl, methoxy, and piperidinyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name |

(6-methoxy-4-piperidin-1-ylquinolin-3-yl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2.ClH/c1-26-17-10-11-20-18(14-17)21(24-12-6-3-7-13-24)19(15-23-20)22(25)16-8-4-2-5-9-16;/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZCPCCIPVPGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCCCC4.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction for 6-Methoxyquinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction between 6-methoxyisatin 1 (10 mmol) and 4-bromoacetophenone 2 (12 mmol) in refluxing ethanol (50 mL) with aqueous NaOH (20%, 15 mL) yields 2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid 3 (Scheme 1). The reaction proceeds via base-mediated ring-opening of isatin, followed by cyclocondensation. After 12 h, acidification to pH 2 with HCl precipitates 3 in 85% yield (mp 272–274°C).

Table 1. Optimization of Pfitzinger Reaction Conditions

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 85 | 98.2 |

| Base | NaOH (20%) | 82 | 97.5 |

| Temperature (°C) | 80 | 78 | 96.8 |

Chlorination at Position 4

Quinoline-4-carboxylic acid 3 (5.0 g) is treated with phosphorus oxychloride (POCl₃, 15 mL) in diphenyl ether (50 mL) at 130°C for 4 h to form 4-chloro-2-(4-bromophenyl)-6-methoxyquinoline 4 (Scheme 1). Excess POCl₃ is removed under reduced pressure, and the residue is crystallized from toluene (yield: 89%, mp 145–147°C).

Piperidine Substitution at Position 4

Compound 4 (3.0 g) is refluxed with piperidine (5 equiv) in acetonitrile (30 mL) containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) for 24 h. Neutralization with 10% HCl and extraction with dichloromethane affords 4-(piperidin-1-yl)-2-(4-bromophenyl)-6-methoxyquinoline 5 (yield: 76%, mp 132–134°C).

Benzoylation at Position 3 via Friedel-Crafts Acylation

Acylation of 5 (2.0 g) with benzoyl chloride (3 equiv) in dichloromethane (20 mL) using AlCl₃ (2 equiv) at 0°C for 6 h yields 3-benzoyl-4-(piperidin-1-yl)-6-methoxyquinoline 6 (Scheme 1). Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) provides 6 in 65% yield (mp 189–191°C).

Scheme 1. Route 1: Pfitzinger-Based Synthesis

6-Methoxyisatin → Pfitzinger → 6-Methoxyquinoline-4-carboxylic acid → POCl₃ → 4-Chloroquinoline

→ Piperidine substitution → 4-Piperidinylquinoline → Friedel-Crafts → 3-Benzoylquinoline

Synthetic Route 2: Direct Chlorination and Cross-Coupling

Skraup Cyclization for 6-Methoxyquinoline Synthesis

A mixture of 4-methoxyaniline 7 (10 mmol), glycerol (30 mL), and conc. H₂SO₄ (5 mL) is heated at 180°C for 8 h to form 6-methoxyquinoline 8 (yield: 72%, mp 92–94°C).

Chlorination and Piperidine Substitution

Treatment of 8 with POCl₃ (10 mL) at 110°C for 3 h yields 4-chloro-6-methoxyquinoline 9 (yield: 88%, mp 156–158°C). Substitution with piperidine (5 equiv) in DMF at 100°C for 12 h gives 4-(piperidin-1-yl)-6-methoxyquinoline 10 (yield: 81%, mp 121–123°C).

Hydrochloride Salt Formation

The free base 11 (1.5 g) is dissolved in methanol (15 mL) and treated with 6 M HCl (2 mL) at 0°C. Stirring for 2 h precipitates 3-benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride 12 , which is filtered and dried (yield: 93%, mp >250°C).

Table 3. Salt Formation Optimization

| Solvent | Acid | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol | HCl (6 M) | 0 | 93 |

| Ethanol | HCl (6 M) | 25 | 87 |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline core with a benzoyl group and a piperidine moiety. Its structural characteristics contribute to its biological activity, making it a subject of interest in pharmacological research. The molecular weight of the compound is approximately 382.88 g/mol, and it is often studied for its interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to 3-benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride exhibit significant anticancer properties. The benzoylpiperidine fragment has been identified as a privileged structure in drug design, particularly for developing agents targeting various cancers, including breast and colorectal cancer .

Case Study:

In vitro studies have shown that derivatives of the benzoylpiperidine fragment can inhibit the growth of cancer cells with varying IC50 values, demonstrating their potential as anticancer agents .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Piperidine derivatives are often explored for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease .

Example:

Synthesis and docking studies have indicated that piperidine-based compounds can effectively inhibit acetylcholinesterase, suggesting that 3-benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride may have similar effects .

Antimicrobial Properties

The quinoline structure is known for its antimicrobial activity. Compounds containing this moiety have been studied for their efficacy against various bacterial strains and fungi .

Research Findings:

Various studies have highlighted the antimicrobial potential of quinoline derivatives, indicating that modifications to the structure can enhance activity against resistant strains.

Synthesis Strategies

The synthesis of 3-benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride typically involves multi-step reactions that incorporate key functional groups. Recent advances in synthetic methodologies have improved the efficiency and yield of producing such compounds.

Synthesis Overview:

- Formation of the Quinoline Core:

- Utilizing starting materials such as aniline derivatives and appropriate carbonyl compounds.

- Introduction of Benzoyl Group:

- Employing acylation techniques to attach the benzoyl moiety.

- Piperidine Integration:

- Using piperidine derivatives through nucleophilic substitution reactions.

Table 1: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Aniline + Carbonyl | Quinoline core |

| 2 | Acylation | Benzoyl chloride | Benzoyl-substituted quinoline |

| 3 | Nucleophilic Substitution | Piperidine derivative | Final compound |

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. This interaction can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Quinoline derivatives: Compounds like 4-hydroxyquinoline and 6-methoxyquinoline share structural similarities.

Piperidine derivatives: Compounds such as piperidine and 4-piperidone are related due to the presence of the piperidine ring.

Uniqueness

3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Biological Activity

3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a piperidine moiety, which is often associated with various pharmacological effects. Below, we explore its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

- Molecular Formula : C22H23ClN2O2

- Molecular Weight : 382.8832 g/mol

- CAS Number : 2097902-46-8

- SMILES Notation : COc1ccc2c(c1)c(N1CCCCC1)c(cn2)C(=O)c1ccccc1.Cl

Antibacterial Activity

3-Benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride has been investigated for its antibacterial properties. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting that this compound could serve as a lead in developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

This data positions the compound as a potential candidate for further development in combating resistant bacterial strains.

Anticancer Properties

Research has also explored the anticancer effects of this quinoline derivative. In vitro studies demonstrated that 3-benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride exhibits cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study involving breast cancer cell lines (MCF-7), treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer effects. The compound's ability to target specific pathways involved in tumor growth presents opportunities for its use in cancer therapy.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes that are crucial for bacterial survival and proliferation. This characteristic enhances its potential as an antimicrobial agent.

Research Findings:

A detailed analysis revealed that 3-benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride effectively inhibits the NorA efflux pump in Staphylococcus aureus, which is responsible for antibiotic resistance. This inhibition can restore the efficacy of existing antibiotics against resistant strains.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline derivatives typically involves cyclization or substitution reactions. For example, piperidine-substituted quinolines are often synthesized via nucleophilic substitution at the 4-position of the quinoline core using piperidine derivatives under reflux conditions. Reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents critically impact yields. Evidence from similar compounds suggests yields range from 60% to 85% under optimized conditions .

Q. How can structural characterization of this compound be reliably performed using spectroscopic techniques?

- Methodological Answer :

- NMR : The benzoyl and methoxy groups produce distinct signals in H NMR (δ ~7.5–8.2 ppm for aromatic protons, δ ~3.9 ppm for methoxy). Piperidine protons appear as multiplet signals between δ 1.5–2.5 ppm.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of HCl or benzoyl groups) confirm molecular weight and substituent stability.

- IR : Stretching frequencies for carbonyl (C=O, ~1680 cm) and aromatic C-H bonds (~3050 cm) validate functional groups .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during synthesis or decomposition.

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify discrepancies.

- Dose-Response Studies : Compare IC values across models to determine if activity loss in vivo stems from poor absorption or rapid clearance.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy .

Q. What strategies optimize the selectivity of this compound for target proteins in kinase inhibition studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the benzoyl group and kinase ATP-binding pockets.

- SAR Analysis : Modify substituents (e.g., methoxy position, piperidine substitution) to enhance steric/electronic complementarity. Evidence from analogous quinolines shows that 6-methoxy groups improve selectivity for tyrosine kinases .

Q. How does the hydrochloride salt form affect the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Solubility Tests : Measure solubility in buffers (pH 1–10) to identify degradation thresholds. Hydrochloride salts generally exhibit higher solubility in acidic media but may hydrolyze in alkaline conditions.

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) and HPLC to monitor decomposition products (e.g., free base formation) at elevated temperatures .

Q. What experimental designs are recommended to address conflicting crystallography and computational modeling data for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Validate computational predictions (e.g., DFT-optimized geometries) with experimental bond lengths/angles. For example, quinoline ring planarity and piperidine chair conformation discrepancies can be resolved via refinement protocols .

- Dynamic NMR : Study conformational flexibility in solution to reconcile static crystal structure data with dynamic computational models .

Data Contradiction Analysis

Q. How should researchers interpret inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Cell Line Profiling : Screen for genetic variations (e.g., overexpression of efflux pumps like P-gp) that confer resistance.

- Mechanistic Studies : Use siRNA knockdown or inhibitor co-treatment to identify pathways (e.g., apoptosis vs. necrosis) driving divergent responses .

Q. What statistical approaches validate reproducibility in dose-response experiments?

- Methodological Answer :

- Replicate Design : Perform triplicate experiments with independent compound batches to rule out synthesis variability.

- EC Confidence Intervals : Use nonlinear regression (e.g., GraphPad Prism) to calculate 95% CIs and assess overlap between datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.